

# Spectral Properties of Solvent Blue 14: A Technical Guide

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## Compound of Interest

Compound Name:	Oil blue N
CAS No.:	2646-15-3
Cat. No.:	B1585557

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## Introduction

Solvent Blue 14, also known by its Colour Index name C.I. 61555 and CAS number 2646-15-3, is an anthraquinone-based blue dye.<sup>[1]</sup> Its molecular formula is C<sub>24</sub>H<sub>30</sub>N<sub>2</sub>O<sub>2</sub>, and it has a molecular weight of 378.51 g/mol.<sup>[1][2][3][4]</sup> This dye is characterized as a green-light blue powder that is insoluble in water but finds solubility in various organic solvents such as acetone, butyl acetate, toluene, and is slightly soluble in alcohol.<sup>[1]</sup> Its primary applications include the coloring of oils, paraffin, and cosmetics.<sup>[1]</sup> In a laboratory context, it is utilized as a histological stain for fatty substances in animal tissues.<sup>[2][3]</sup>

This technical guide provides an in-depth overview of the spectral properties of Solvent Blue 14. Due to the limited availability of specific spectral data for Solvent Blue 14 (CAS 2646-15-3) in publicly accessible literature, this guide also includes data for the structurally similar compound, Solvent Blue 35 (CAS 17354-14-2), for illustrative purposes. The experimental protocols detailed herein are generalized standard procedures for the spectral characterization of dyes.

## Physicochemical and Spectral Data

A summary of the available physicochemical properties for Solvent Blue 14 and the spectral properties for the related compound, Solvent Blue 35, are presented below.

Table 1: Physicochemical Properties of Solvent Blue 14

Property	Value	Reference
CAS Number	2646-15-3	[1][2][3]
C.I. Name	Solvent Blue 14, 61555	[1][4]
Molecular Formula	C <sub>24</sub> H <sub>30</sub> N <sub>2</sub> O <sub>2</sub>	[1][2][3][4]
Molecular Weight	378.51 g/mol	[1][2][3][4]
Appearance	Green-light blue powder	[1]
Solubility	Insoluble in water; Soluble in acetone, butyl acetate, toluene; Slightly soluble in alcohol	[1]

Table 2: Spectral Properties of Solvent Blue 35 (CAS 17354-14-2) in Chloroform

Parameter	Value	Reference
Absorption Maxima ( $\lambda_{max}$ )	648-652 nm	[5]
Molar Extinction Coefficient ( $\epsilon$ )	$\geq 16,000 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$	[5]

Disclaimer: The spectral data in Table 2 pertains to Solvent Blue 35 (CAS 17354-14-2) and is provided as a reference due to the lack of specific data for Solvent Blue 14 (CAS 2646-15-3). While structurally related, the spectral properties of these two dyes may differ.

## Experimental Protocols

The following sections detail the standard experimental methodologies for determining the spectral properties of a dye such as Solvent Blue 14.

## Determination of Absorption Spectrum and Molar Absorptivity

This protocol outlines the procedure for measuring the absorption spectrum and calculating the molar absorptivity using a UV-Vis spectrophotometer. The underlying principle is the Beer-Lambert Law, which states a linear relationship between absorbance, concentration, path length, and the molar extinction coefficient ( $A = \epsilon cl$ ).<sup>[6][7]</sup>

### Materials:

- Solvent Blue 14
- Appropriate solvent (e.g., chloroform, acetone)
- Volumetric flasks and pipettes
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

### Procedure:

- **Stock Solution Preparation:** Accurately weigh a small amount of Solvent Blue 14 and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
- **Serial Dilutions:** Prepare a series of dilutions from the stock solution with decreasing concentrations.
- **Spectrophotometer Setup:** Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 400-800 nm for a blue dye).
- **Blank Measurement:** Fill a cuvette with the pure solvent to be used as a blank and place it in the spectrophotometer. Zero the instrument using this blank.
- **Sample Measurement:** Starting with the least concentrated solution, rinse the cuvette with a small amount of the sample solution before filling it. Measure the absorbance of each

solution, ensuring the absorbance values fall within the linear range of the instrument (typically below 1.0).

- Data Analysis:
  - Plot the absorbance at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) against the concentration of the solutions.
  - Perform a linear regression on the data points.
  - The slope of the resulting line will be the molar absorptivity ( $\epsilon$ ) in  $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$ , assuming a 1 cm path length.<sup>[7]</sup>

## Determination of Emission Spectrum and Fluorescence Quantum Yield

This protocol describes the measurement of the fluorescence emission spectrum and the determination of the fluorescence quantum yield ( $\Phi_F$ ) using the comparative method. The quantum yield is the ratio of photons emitted to photons absorbed and is calculated relative to a standard with a known quantum yield.<sup>[8][9][10]</sup>

Materials:

- Solvent Blue 14 solution of known absorbance
- A fluorescence standard with a known quantum yield in the same solvent (if possible)
- Fluorescence spectrophotometer
- Quartz cuvettes

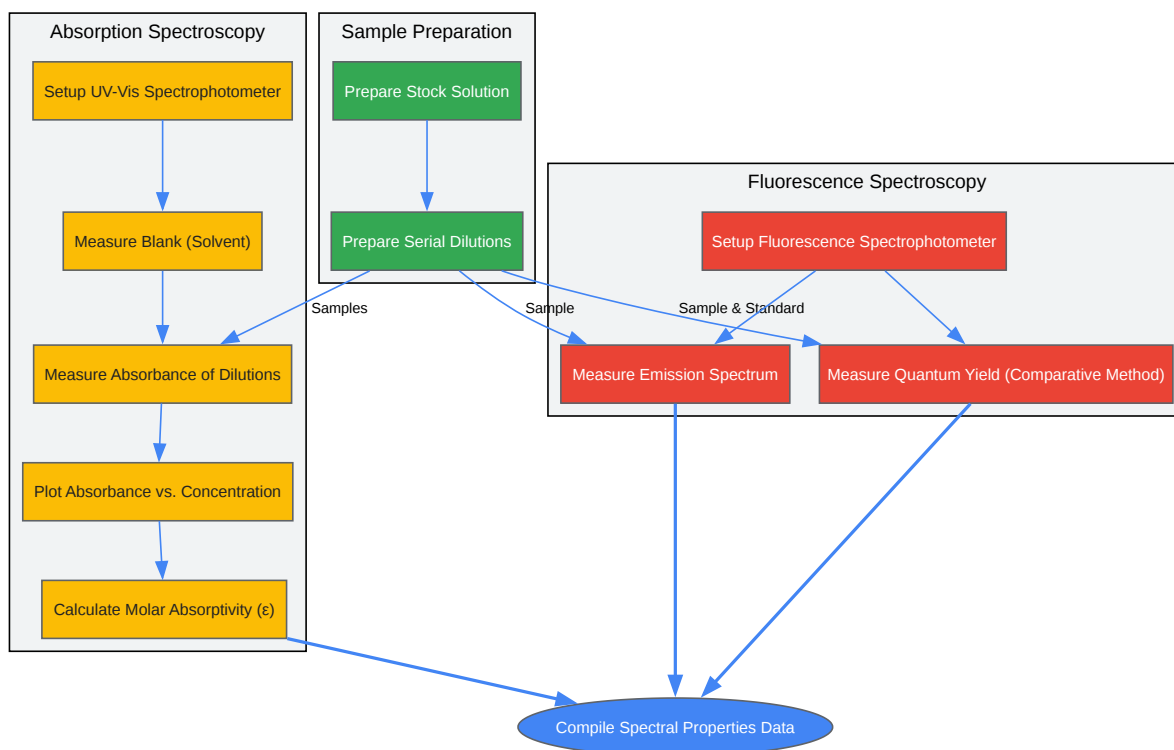
Procedure:

- Solution Preparation: Prepare a dilute solution of Solvent Blue 14 with an absorbance at the excitation wavelength of less than 0.1 to avoid inner filter effects.<sup>[8]</sup> Prepare a solution of the fluorescence standard with a similar absorbance at the same excitation wavelength.

- Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Select an appropriate excitation wavelength, typically the  $\lambda_{\text{max}}$  of the dye.
- Emission Spectrum Measurement:
  - Place the cuvette with the sample solution in the spectrofluorometer.
  - Scan the emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength to avoid scattered light.
  - Record the fluorescence emission spectrum. The peak of this spectrum is the emission maximum ( $\lambda_{\text{em}}$ ).
- Quantum Yield Measurement (Comparative Method):
  - Measure the integrated fluorescence intensity of the Solvent Blue 14 solution.
  - Without changing the instrument settings, measure the integrated fluorescence intensity of the standard solution.
  - Calculate the fluorescence quantum yield using the following equation:[8]  $\Phi_x = \Phi_{\text{st}} * (I_x / I_{\text{st}}) * (A_{\text{st}} / A_x) * (\eta_x^2 / \eta_{\text{st}}^2)$  Where:
    - $\Phi$  is the quantum yield
    - $I$  is the integrated fluorescence intensity
    - $A$  is the absorbance at the excitation wavelength
    - $\eta$  is the refractive index of the solvent
    - The subscripts  $x$  and  $\text{st}$  refer to the unknown sample and the standard, respectively.

## Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectral characterization of a dye.



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Caption: Experimental workflow for determining the spectral properties of a dye.

## Conclusion

While specific, verified spectral data for Solvent Blue 14 remains elusive in the reviewed literature, this guide provides the fundamental knowledge and standardized protocols for its determination. Researchers are encouraged to perform the described experiments to obtain precise spectral characteristics for their specific samples and experimental conditions. The

provided information on the related compound, Solvent Blue 35, can serve as a preliminary reference. The experimental workflows outlined here represent a robust approach to the spectral characterization of this and other solvent dyes, which is crucial for its application in research and development.

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